6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde
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Overview
Description
6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-fluoro-5-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for the formylation step .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid.
Reduction: 6-Chloro-3-fluoro-5-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
3-Fluoro-6-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Chloro-3-fluoro-2-methylpyridine: Similar structure but with a different position of the methyl group.
Uniqueness: 6-Chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both chloro and fluoro groups enhances its potential for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H5ClFNO |
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Molecular Weight |
173.57 g/mol |
IUPAC Name |
6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |
InChI Key |
GUZJNTDLPJZGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C=O)F |
Origin of Product |
United States |
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